molecular formula C19H30N6O B5669574 3-(2-{1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)-N,N-dimethylpropan-1-amine

3-(2-{1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)-N,N-dimethylpropan-1-amine

Cat. No. B5669574
M. Wt: 358.5 g/mol
InChI Key: QAXTYDFZDUVSST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing pyrazole, piperidine, and imidazole moieties can be achieved through various synthetic routes involving condensation, cycloaddition, and catalytic processes. For example, a Cu-catalyzed synthesis provides an efficient method for creating imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, utilizing ethyl tertiary amines as carbon sources under oxidative conditions (Rao, Mai, & Song, 2017). This demonstrates the versatility of using metal-catalyzed reactions to introduce complex structures like imidazole into the molecular framework.

Molecular Structure Analysis

Structural elucidation and analysis of such compounds are critical for understanding their chemical properties and potential interactions with biological targets. X-ray crystallography combined with computational methods like DFT calculations provides detailed insights into the molecular structure, including the arrangement of atoms, bond lengths, angles, and intermolecular interactions (Shawish et al., 2021). Such studies help in predicting the reactivity and stability of the compound.

Chemical Reactions and Properties

Compounds with pyrazole, piperidine, and imidazole units exhibit a wide range of chemical reactivities due to their diverse functional groups. They can undergo nucleophilic substitution reactions, cycloadditions, and participate in the formation of N-fused heterocycles (Ghaedi et al., 2015). The presence of these functional groups enables the molecule to engage in various chemical transformations, making it a valuable scaffold in synthetic chemistry.

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for further development in chemical and pharmaceutical applications. Analytical techniques such as NMR, mass spectrometry, and IR spectroscopy are instrumental in characterizing these compounds and assessing their physical properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for understanding the compound's behavior in chemical reactions and biological systems. Studies on similar compounds containing pyrazole, piperidine, and imidazole units reveal their potential for engaging in a broad spectrum of chemical reactions, offering pathways for the synthesis of novel derivatives with desired biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

properties

IUPAC Name

[4-[1-[3-(dimethylamino)propyl]imidazol-2-yl]piperidin-1-yl]-(2-ethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O/c1-4-25-17(6-9-21-25)19(26)24-13-7-16(8-14-24)18-20-10-15-23(18)12-5-11-22(2)3/h6,9-10,15-16H,4-5,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXTYDFZDUVSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N2CCC(CC2)C3=NC=CN3CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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